molecular formula C23H31NO2 B12544231 3',5'-Di-tert-butyl-2,4,6-trimethyl-4'-nitro-1,1'-biphenyl CAS No. 143726-83-4

3',5'-Di-tert-butyl-2,4,6-trimethyl-4'-nitro-1,1'-biphenyl

Cat. No.: B12544231
CAS No.: 143726-83-4
M. Wt: 353.5 g/mol
InChI Key: SSSABMVHUJTPHX-UHFFFAOYSA-N
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Description

3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes tert-butyl groups, methyl groups, and a nitro group attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl precursor followed by alkylation to introduce the tert-butyl and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms or other functional groups at the aromatic ring positions.

Scientific Research Applications

3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These features enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: Another compound with tert-butyl groups and a mesitylene core, used as an antioxidant.

    4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but without the nitro group, used in different chemical reactions.

Properties

CAS No.

143726-83-4

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-nitrophenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C23H31NO2/c1-14-10-15(2)20(16(3)11-14)17-12-18(22(4,5)6)21(24(25)26)19(13-17)23(7,8)9/h10-13H,1-9H3

InChI Key

SSSABMVHUJTPHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC(=C(C(=C2)C(C)(C)C)[N+](=O)[O-])C(C)(C)C)C

Origin of Product

United States

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